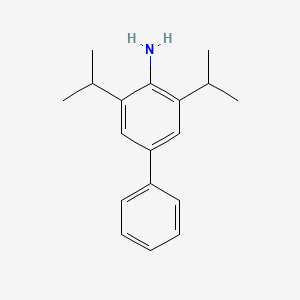

3,5-Diisopropyl-4-aminobiphenyl

Description

Contextualization of Aminobiphenyl Architectures in Modern Chemical Research

The aminobiphenyl scaffold is a foundational structure in organic chemistry, characterized by two phenyl rings linked by a carbon-carbon single bond, with an amino group attached to one of the rings. These structures are of significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Biphenyl (B1667301) derivatives are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net The parent compound, 4-aminobiphenyl (B23562), is a known human carcinogen, which has spurred research into designing safer, substituted analogues that retain desirable properties while mitigating toxicity. acs.orgwikipedia.orgnih.gov

In drug discovery, the biphenyl moiety serves as a "privileged scaffold," a molecular framework that is able to bind to multiple biological targets. The conformational flexibility of the biphenyl unit, governed by the rotation around the central single bond, allows it to adapt to the topology of different receptor binding sites. The introduction of an amino group provides a key site for hydrogen bonding and further chemical modification, making aminobiphenyls versatile building blocks for complex therapeutic agents. researchgate.netnih.gov Research has focused on modifying the electronic and conformational properties of the aminobiphenyl core to fine-tune biological activity and reduce mutagenic potential. acs.orgnih.gov

Significance of Steric Hindrance in Biphenyl Systems: The Diisopropyl Paradigm

Steric hindrance, the effect of the spatial arrangement of atoms on the properties and reactivity of a molecule, is a critical factor in the chemistry of biphenyl systems. numberanalytics.comwikipedia.org When bulky substituents are placed at the ortho positions (the positions adjacent to the inter-ring bond), rotation around the C-C single bond is restricted. mgscience.ac.in This restricted rotation, known as atropisomerism, can lead to the existence of stable, separable enantiomers if the substituents are different and the rotational energy barrier is sufficiently high. mgscience.ac.in

Chemical Profile of 3,5-Diisopropyl-4-aminobiphenyl

| Property | Data |

| IUPAC Name | 3,5-diisopropyl-[1,1'-biphenyl]-4-amine |

| Molecular Formula | C₁₈H₂₃N |

| Molecular Weight | 253.39 g/mol |

| General Appearance | Expected to be a solid at room temperature, similar to other biphenyl derivatives. |

| Solubility | Likely soluble in organic solvents and sparingly soluble in water, characteristic of aromatic amines. |

Synthesis and Reactivity

The synthesis of sterically hindered aminobiphenyls like this compound typically involves modern cross-coupling reactions. A plausible and common synthetic route would be the reduction of a corresponding nitro-compound, 3,5-diisopropyl-4-nitrobiphenyl. This nitro precursor could be synthesized via a Suzuki or similar palladium-catalyzed cross-coupling reaction between a diisopropyl-substituted aryl halide and a phenylboronic acid, followed by nitration. The final step involves the reduction of the nitro group to an amine, which can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., Fe/HCl). wikipedia.orgresearchgate.net

Alternative synthetic strategies include the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. This would involve the palladium-catalyzed coupling of a hindered aryl halide (e.g., 4-bromo-2,6-diisopropylbiphenyl) with an ammonia (B1221849) equivalent.

The reactivity of the amino group in this compound is significantly modulated by the flanking isopropyl groups. This steric hindrance can:

Decrease Nucleophilicity: The bulky isopropyl groups can physically obstruct the lone pair of electrons on the nitrogen atom, making it a less effective nucleophile in reactions like alkylation or acylation. youtube.com

Modify Basicity: The steric environment can affect the pKa of the conjugate acid.

Direct Further Substitution: The existing substituents will direct any further electrophilic aromatic substitution on the phenyl rings.

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published in readily accessible literature, its expected spectroscopic characteristics can be predicted based on its structure:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Signals in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons on both phenyl rings.- A broad singlet for the -NH₂ protons.- A septet for the methine (-CH) proton of the isopropyl groups.- A doublet for the methyl (-CH₃) protons of the isopropyl groups. |

| ¹³C NMR | - Multiple signals in the aromatic region (approx. 115-150 ppm) for the 12 carbons of the biphenyl core.- Signals for the methine and methyl carbons of the isopropyl groups. |

| IR Spectroscopy | - Two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹ for the primary amine.- C-H stretching bands for the aromatic and aliphatic (isopropyl) groups.- C=C stretching bands for the aromatic rings around 1500-1600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 253.39).- Characteristic fragmentation patterns, likely involving the loss of methyl or isopropyl groups. |

These predicted data provide a basis for the identification and characterization of the compound in a research setting.

Structure

3D Structure

Properties

CAS No. |

389104-62-5 |

|---|---|

Molecular Formula |

C18H23N |

Molecular Weight |

253.4 g/mol |

IUPAC Name |

4-phenyl-2,6-di(propan-2-yl)aniline |

InChI |

InChI=1S/C18H23N/c1-12(2)16-10-15(14-8-6-5-7-9-14)11-17(13(3)4)18(16)19/h5-13H,19H2,1-4H3 |

InChI Key |

SJXGUJDBIYKQTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3,5 Diisopropyl 4 Aminobiphenyl

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

The biphenyl system, in general, undergoes electrophilic substitution reactions similar to benzene. nih.gov The presence of the potent activating amino group at the 4-position, alongside the two isopropyl groups at the 3 and 5-positions, significantly influences the position of further substitution. The amino group is a strong ortho, para-director. However, in this specific molecule, the positions ortho to the amino group (positions 3 and 5) are occupied by bulky isopropyl groups, which sterically hinder the approach of electrophiles. The position para to the amino group is part of the biphenyl linkage.

Consequently, electrophilic attack is most likely to occur on the unsubstituted phenyl ring. The substituted ring, being highly activated by the amino group, directs incoming electrophiles to the ortho and para positions of the second ring (2', 4', and 6' positions). The steric bulk of the diisopropylphenylamino group may favor substitution at the less hindered 4'-position.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Comments |

| Nitration | HNO₃/H₂SO₄ | 4'-Nitro-3,5-diisopropyl-4-aminobiphenyl | Substitution occurs on the unsubstituted ring due to steric hindrance on the substituted ring. |

| Halogenation | Br₂/FeBr₃ | 4'-Bromo-3,5-diisopropyl-4-aminobiphenyl | The reaction is directed to the para position of the second ring. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4'-Acyl-3,5-diisopropyl-4-aminobiphenyl | Acylation is expected on the less sterically hindered para position of the unsubstituted ring. |

| Sulfonation | Fuming H₂SO₄ | 4'-(Sulfonic acid)-3,5-diisopropyl-4-aminobiphenyl | The reaction is typically reversible and favors the para product. |

Reactions Involving the Aminobiphenyl Moiety

The primary amino group is a key site of reactivity, readily participating in nucleophilic reactions such as alkylation and acylation, as well as condensation and cycloaddition reactions.

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic. It can react with various electrophiles. N-alkylation can be achieved using alkyl halides, while N-acylation occurs with acyl halides or anhydrides. These reactions are fundamental for modifying the properties of the amino group and for building more complex molecular architectures. nih.gov In the context of related compounds like 4-aminobiphenyl (B23562), N-acetylation is a known metabolic pathway. nih.gov The steric hindrance from the adjacent isopropyl groups might slightly decrease the rate of these reactions compared to unhindered anilines, but they are generally expected to proceed efficiently.

| Reaction Type | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), base | N-Alkyl-3,5-diisopropyl-4-aminobiphenyl |

| N,N-Dialkylation | Excess alkyl halide, base | N,N-Dialkyl-3,5-diisopropyl-4-aminobiphenyl |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), base | N-Acyl-3,5-diisopropyl-4-aminobiphenyl |

The amino group of 3,5-diisopropyl-4-aminobiphenyl can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). More significantly, it can be a component in multicomponent reactions to synthesize heterocyclic systems like imidazoles. nih.govresearchgate.net

For instance, the synthesis of diisopropylphenyl-imidazole (DII), a compound with noted biological activity, demonstrates this reactivity. nih.gov A common synthetic route to substituted imidazoles is the Radziszewski synthesis or variations thereof, which involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and an amine in the presence of ammonia (B1221849) or an ammonium (B1175870) salt. google.comresearchgate.net In such a reaction, this compound would provide one of the nitrogen atoms and the corresponding N-substituent of the final imidazole (B134444) ring.

A plausible synthetic scheme for an imidazole derivative is shown below:

| Reactants | Catalyst/Conditions | Product Type |

| This compound, a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., formaldehyde), and ammonium acetate | Acetic acid, heat | 1-(3,5-Diisopropylbiphenyl-4-yl)-4,5-diphenyl-1H-imidazole |

Reactivity of Diisopropyl Substituents

The isopropyl groups attached to the aromatic ring are generally stable. However, they can undergo reactions under specific, often vigorous, conditions. The benzylic carbon atom (the carbon attached to the aromatic ring) is the most reactive site on the isopropyl group.

Possible transformations include:

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the isopropyl groups. Depending on the reaction conditions, this can lead to the formation of a tertiary alcohol, a ketone (by subsequent oxidation and cleavage), or complete cleavage to a carboxylic acid at the ring position, though this requires harsh conditions.

Free-Radical Halogenation: In the presence of UV light or a radical initiator, the benzylic hydrogen of the isopropyl group can be substituted by a halogen (e.g., bromine). This reaction proceeds via a free-radical mechanism.

| Reaction Type | Reagents and Conditions | Expected Product |

| Benzylic Oxidation | KMnO₄, heat | 4-Amino-3,5-bis(2-hydroxypropan-2-yl)biphenyl |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), UV light or AIBN | 4-Amino-3,5-bis(2-bromopropan-2-yl)biphenyl |

The steric bulk of the isopropyl groups is a defining feature of the molecule, providing a "protective" shield around the amino group and influencing the regioselectivity of reactions on the biphenyl core. libretexts.orgresearchgate.net This steric hindrance is a critical factor in predicting the outcome of its chemical transformations.

Ligand Applications in Catalysis Featuring 3,5 Diisopropyl 4 Aminobiphenyl Derivatives

Role as Ligand Scaffolds in Homogeneous Transition Metal Catalysis

Ligands are crucial components of homogeneous catalysts, binding to the metal center and influencing its reactivity, selectivity, and stability. The biphenylamine framework provides a robust and versatile scaffold for creating a variety of ligands, primarily through modification of the amino group or by incorporating the biphenyl (B1667301) unit into a larger ligand structure. The substituents on the biphenyl rings play a critical role in dictating the ligand's properties.

N-Heterocyclic Carbene (NHC) Ligands Derived from Aminobiphenyl Structures

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis, often replacing phosphines due to their strong σ-donating properties and robust metal-ligand bond. nih.gov The synthesis of NHC ligands typically involves the N-functionalization of an imidazole (B134444) or related heterocycle. An aminobiphenyl derivative like 3,5-Diisopropyl-4-aminobiphenyl could serve as a precursor to an N-aryl substituted NHC ligand.

The general synthetic route to such an NHC would involve the reaction of the primary amine of this compound with a suitable precursor to form an imidazolium (B1220033) salt, which can then be deprotonated to yield the free carbene for coordination to a metal center. The resulting NHC ligand would feature the 3,5-diisopropylphenyl group attached to one of the nitrogen atoms of the heterocyclic ring.

The utility of NHC ligands with bulky N-substituents, such as the 2,6-diisopropylphenyl group, is well-established in a variety of catalytic reactions. rsc.org These bulky groups are known to enhance catalyst stability and promote challenging cross-coupling reactions. For instance, palladium-NHC complexes have shown high activity in Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and α-arylations of carbonyl compounds. nih.gov A hypothetical NHC ligand derived from this compound would be expected to exhibit similar properties, with the bulky diisopropylphenyl moiety playing a key role in its catalytic performance.

Table 1: Examples of Catalytic Reactions Employing Bulky NHC Ligands

| Catalytic Reaction | Metal | Bulky NHC Ligand Example | Substrate Scope | Reference |

| Suzuki-Miyaura Coupling | Pd | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Aryl chlorides, bromides, and triflates | nih.gov |

| Buchwald-Hartwig Amination | Pd | SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) | Aryl chlorides and bromides with primary and secondary amines | nih.gov |

| Kumada-Corriu Cross-Coupling | Ni | IPr* (1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene) | Aryl tosylates | rsc.org |

| Asymmetric Allylic Alkylation | Pd | Chiral NHC-imine ligands | Allylic substrates with soft nucleophiles | nih.gov |

Phosphine (B1218219) Ligands Featuring Biphenylamine Architectures

Biaryl phosphines are another cornerstone of modern homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. The Buchwald-type ligands, which are characterized by a biaryl backbone with a phosphine substituent on one ring and various groups on the other, are prime examples of this class. nih.gov The amino group of this compound could be transformed into a phosphine, or the entire aminobiphenyl unit could be incorporated as the biaryl backbone of a new phosphine ligand.

The synthesis of such ligands often involves the reaction of a lithiated or Grignard derivative of the biaryl compound with a chlorophosphine. The resulting phosphine ligands are typically bulky and electron-rich, properties that are highly desirable for promoting oxidative addition and reductive elimination steps in catalytic cycles. tcichemicals.com

The development of dialkylbiaryl phosphine ligands has revolutionized palladium-catalyzed C-N and C-C bond-forming reactions, enabling the use of challenging substrates like aryl chlorides under mild conditions. nih.gov A phosphine ligand incorporating the this compound scaffold would be expected to create a sterically demanding and electron-rich environment around the metal center, potentially leading to highly active and selective catalysts.

Influence of Diisopropyl Steric Effects on Catalytic Activity and Selectivity

The steric bulk of a ligand is a critical parameter that can be tuned to optimize a catalyst's performance. catalysis.blogcatalysis.blog The two isopropyl groups at the 3 and 5 positions of the aminobiphenyl-derived ligand would exert significant steric hindrance around the metal center. This steric bulk can have several positive effects on catalysis.

Firstly, bulky ligands can promote the formation of monoligated, coordinatively unsaturated metal species, which are often the most catalytically active. nih.gov By discouraging the coordination of a second ligand, the steric hindrance keeps the metal center accessible to the substrates.

Secondly, steric bulk can influence the selectivity of a reaction. In cross-coupling reactions, bulky ligands can favor the coupling of sterically hindered substrates by facilitating the difficult reductive elimination step. tcichemicals.com In asymmetric catalysis, the steric environment created by a chiral ligand is the primary determinant of enantioselectivity. nih.gov

For instance, in palladium-catalyzed amidation reactions, the use of increasingly bulky biaryl phosphine ligands has been shown to be crucial for the successful coupling of challenging five-membered heterocyclic electrophiles. nih.gov The steric demand of the ligand is thought to facilitate the product-forming reductive elimination step.

Table 2: Influence of Ligand Steric Bulk on Catalysis

| Catalytic Effect | Ligand Feature | Example Reaction | Mechanism | Reference |

| Increased Activity | Bulky phosphine or NHC | Suzuki-Miyaura Coupling | Promotes formation of active monoligated species | nih.gov |

| Enhanced Selectivity | Sterically demanding ligand | Asymmetric Hydrogenation | Creates a chiral pocket around the metal center | nih.gov |

| Facilitation of Reductive Elimination | Large cone angle of phosphine | Buchwald-Hartwig Amination | Steric repulsion between bulky groups in the transition state | tcichemicals.com |

| Prevention of Catalyst Deactivation | Encumbering N-aryl groups on NHC | Heck Reaction | Blocks pathways for catalyst decomposition | nih.gov |

Mechanistic Insights into Catalytic Cycles with this compound Derived Ligands

The catalytic cycle of a transition metal-catalyzed reaction typically involves a sequence of elementary steps, such as oxidative addition, transmetalation (in cross-coupling), and reductive elimination. The structure of the ligand influences the rate and efficiency of each of these steps. nih.gov

For a palladium-catalyzed cross-coupling reaction, a generic catalytic cycle involving a ligand derived from this compound would proceed as follows:

Oxidative Addition: The active Pd(0) species, stabilized by the bulky ligand, reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-rich nature of the aminobiphenyl-derived ligand would facilitate this step.

Transmetalation: A second substrate, typically an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling), transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-Nu), regenerating the Pd(0) catalyst. The steric bulk of the diisopropyl groups on the ligand is expected to be crucial for promoting this final, product-forming step. nih.gov

Role in Advanced Materials Science and Engineering

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, catalysis, and sensing. The design and synthesis of three-dimensional (3D) COFs present significant challenges, particularly in controlling the topology and ensuring framework stability.

The synthesis of 3D COFs typically involves the condensation reactions of multitopic organic building blocks. In principle, 3,5-Diisopropyl-4-aminobiphenyl could serve as a monotopic or, if further functionalized, a ditopic linear linker in the construction of COFs. Its primary amine group could react with aldehyde-functionalized monomers to form imine-linked frameworks, a common and reversible reaction that facilitates the error-correction necessary for crystalline COF formation.

However, a survey of existing literature does not provide specific examples or detailed research findings on the use of this compound or its derivatives in the successful synthesis of 3D COFs. While numerous studies detail the use of other aniline (B41778) and biphenyl (B1667301) derivatives, this particular compound remains unexplored in this context.

The steric hindrance introduced by substituents on building blocks is a critical factor in directing the topology of COFs. The bulky isopropyl groups at the 3 and 5 positions of the aminobiphenyl core would be expected to exert significant steric influence during the polymerization process.

In theory, these bulky groups could play a crucial role in preventing the formation of more common, densely packed two-dimensional (2D) layered structures, thereby favoring the formation of 3D topologies. The steric repulsion between adjacent linkers could force a twisted conformation, which is often a prerequisite for the construction of non-planar, 3D networks. This principle has been demonstrated with other sterically hindered linkers in COF synthesis. For instance, the introduction of bulky groups can lead to the formation of unusual topologies and affect the stacking of the framework, influencing the pore size and shape. Nevertheless, without experimental data for COFs incorporating this compound, the precise impact of its steric profile on topology and stability remains a matter of scientific conjecture.

Application in Push-Pull Systems and Optoelectronic Materials

Push-pull systems are organic molecules containing an electron-donating (push) group and an electron-withdrawing (pull) group, connected by a π-conjugated spacer. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to interesting photophysical properties that are valuable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and nonlinear optics.

The 4-aminobiphenyl (B23562) moiety can act as an effective electron-donating group. The amino group serves as the primary donor, and the biphenyl system provides the conjugated bridge. In a push-pull molecule, this donor part would be coupled with a suitable electron-acceptor group.

While there is extensive research on push-pull systems based on 4-aminobiphenyl and its N-substituted derivatives, there is a lack of specific studies focusing on this compound. The presence of the isopropyl groups would likely influence the electronic properties and the solid-state packing of such a push-pull system. The electron-donating strength of the amino group might be slightly modulated by the inductive effect of the alkyl groups. More significantly, the steric bulk would likely lead to a more twisted conformation of the biphenyl rings, which could affect the extent of π-conjugation and, consequently, the ICT characteristics. This could potentially lead to materials with higher fluorescence quantum yields in the solid state by preventing aggregation-caused quenching. However, without dedicated research, these potential effects remain hypothetical.

Computational and Theoretical Investigations of 3,5 Diisopropyl 4 Aminobiphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3,5-Diisopropyl-4-aminobiphenyl, these methods would provide invaluable insights into its stability, reactivity, and electronic behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT analysis of this compound would involve calculating the electron density to determine the molecule's ground-state energy, bond lengths, bond angles, and dihedral angles. This would offer a precise three-dimensional picture of the molecule's geometry and the nature of the covalent bonds between its constituent atoms.

Such studies, often employing basis sets like 6-311++G(d,p), can elucidate the electronic properties, including the distribution of electron density and the molecular electrostatic potential. nih.govarxiv.org This information is critical for predicting how the molecule will interact with other chemical species.

Analysis of Frontier Molecular Orbitals and Electron Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and its electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

An analysis of the frontier molecular orbitals of this compound would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). bhu.ac.inajchem-a.com This is fundamental to understanding its potential role in charge-transfer processes and its reactivity in chemical reactions. The HOMO-LUMO gap can also be correlated with the molecule's electronic absorption spectra. ajchem-a.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time. These methods are essential for understanding how this compound would behave in a realistic environment, such as in a solution or interacting with a biological target.

Molecular dynamics simulations could be used to explore the conformational landscape of this compound, identifying its most stable conformations and the energy barriers between them. nih.govnih.gov This is particularly important given the rotational freedom of the isopropyl groups and the biphenyl (B1667301) system. Such simulations can provide information on the molecule's flexibility and how its shape might change in different environments. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Chemical Reactivity and Steric Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural or property descriptors of a series of compounds with their biological activity or physicochemical properties, respectively.

For this compound, QSAR studies could be employed to predict its potential biological activities by comparing its structural features to those of known active compounds. nih.govnih.gov Key descriptors would include steric parameters, such as the size and shape of the diisopropylphenyl group, and electronic parameters derived from quantum chemical calculations.

QSPR studies would focus on predicting the physicochemical properties of this compound, such as its solubility, boiling point, and partition coefficient. These properties are crucial for understanding its behavior in various chemical and biological systems. The steric hindrance introduced by the bulky isopropyl groups would be a significant factor in these models.

Structure Property Relationships and Mechanistic Insights

Steric Effects of Isopropyl Groups on Molecular Conformation and Reactivity

In bimolecular nucleophilic substitution (SN2) reactions, steric hindrance around the reactive center is a key factor. pleiades.online For 3,5-Diisopropyl-4-aminobiphenyl, the bulky isopropyl groups can shield the amino group and the aromatic ring from the approach of reactants, thereby decreasing its reactivity in certain chemical transformations. rsc.orgnih.gov This steric shielding is a common phenomenon in highly substituted aromatic systems. pleiades.online

The table below summarizes the expected impact of steric hindrance on the molecular properties of this compound.

| Molecular Property | Effect of Isopropyl Group Steric Hindrance |

| Dihedral Angle | Increased angle between the phenyl rings |

| Molecular Planarity | Decreased, leading to a more globular shape |

| Reactivity | Potentially decreased for reactions requiring access to the amino group or the aromatic core |

| Intermolecular Interactions | Altered packing in the solid state, potentially affecting melting point and solubility |

Torsional Dynamics and Intramolecular Charge Transfer Mechanisms

The rotation around the single bond connecting the two phenyl rings in biphenyl (B1667301) derivatives is subject to an energy barrier, a phenomenon central to their torsional dynamics. youtube.com In this compound, the amino group acts as an electron donor and can engage in intramolecular charge transfer (ICT) upon photoexcitation. nih.govwikipedia.org This process involves the transfer of electron density from the amino-substituted ring to the other phenyl ring.

The proposed mechanism for ICT in this compound involves the following steps:

Photoexcitation to a locally excited (LE) state.

Torsional motion around the biphenyl linkage, facilitated by solvent reorganization.

Formation of a stabilized, twisted intramolecular charge transfer (TICT) state.

Relaxation of the TICT state through fluorescence or non-radiative decay.

Electronic Effects of Amino and Isopropyl Substituents on Aromatic Rings

The reactivity of the aromatic rings in this compound is modulated by the electronic effects of the amino and isopropyl substituents. The amino group (-NH₂) is a strong activating group, donating electron density to the aromatic ring through a resonance effect (+R). youtube.com This increased electron density makes the ring more susceptible to electrophilic aromatic substitution.

Conversely, the isopropyl groups, being alkyl substituents, are weak activating groups that donate electron density primarily through an inductive effect (+I). The interplay of these activating effects influences the regioselectivity of further substitution reactions.

The following table outlines the electronic effects of the substituents:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| Amino (-NH₂) Group | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Strong activator |

| Isopropyl (-CH(CH₃)₂) Group | Electron-donating (+I) | None | Weak activator |

These electronic effects not only govern the reactivity in electrophilic substitution but also influence the properties related to intramolecular charge transfer, as the electron-donating nature of the substituents is the driving force for this phenomenon.

Analysis of Axial Chirality in Substituted Biphenyl Derivatives

Substituted biphenyls can exhibit a form of stereoisomerism known as atropisomerism, which gives rise to axial chirality. ulisboa.pt This occurs when rotation around the single bond connecting the aryl groups is sufficiently restricted by bulky ortho substituents, leading to stable, non-interconverting enantiomers. ulisboa.pt

For a biphenyl derivative to be chiral, two conditions must be met: the rotation around the biphenyl bond must be hindered, and each ring must lack a plane of symmetry that would make the molecule achiral. In the case of this compound, the single amino group on one ring and the isopropyl groups create a substitution pattern that needs to be carefully analyzed.

While the isopropyl groups at positions 3 and 5 provide significant steric bulk, they are not in the ortho positions (2, 2', 6, 6') that are most effective at restricting rotation. youtube.com However, the combination of the 3,5-diisopropyl substitution on one ring and the potential for hindered rotation could, in principle, lead to conformational isomers. The barrier to rotation in such a system would determine if stable atropisomers can be isolated at room temperature. A high enough energy barrier, typically above 22 kcal/mol, is required for the atropisomers to have a significant half-life. ulisboa.pt Given the substitution pattern of this compound, the barrier to rotation is likely lower than that of classic examples of atropisomeric biphenyls with four ortho substituents. Therefore, while the molecule will exist in a twisted conformation, rapid interconversion between enantiomeric conformers at room temperature is expected, likely precluding the isolation of stable atropisomers.

Advanced Analytical and Spectroscopic Characterization Methodologies

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a molecule. While the crystal structure for 3,5-diisopropyl-4-aminobiphenyl itself is not publicly documented, analysis of closely related derivatives provides significant insight into its expected molecular geometry and packing.

Studies on derivatives such as 4′-amino-3′,5′-diisopropyl-(1,1′-biphenyl)-4-carbonitrile and methyl 4′-amino-3′,5′-diisopropyl-[1,1′-biphenyl]-4-carboxylate reveal key structural features that are likely conserved in the parent compound. nih.govwikipedia.org In these structures, the two phenyl rings of the biphenyl (B1667301) core are not coplanar, exhibiting a significant dihedral angle due to steric hindrance between the ortho-hydrogens on adjacent rings. The bulky isopropyl groups flanking the amino moiety further influence the conformation, likely forcing the C-N bond and the amino protons out of the plane of the substituted phenyl ring. The crystal packing in these derivatives is typically governed by intermolecular hydrogen bonds involving the amino group, which acts as a hydrogen bond donor.

Table 1: Crystallographic Data for this compound Derivatives

| Parameter | 4′-amino-3′,5′-diisopropyl-(1,1′-biphenyl)-4-carbonitrile nih.gov | Methyl 4′-amino-3′,5′-diisopropyl-[1,1′-biphenyl]-4-carboxylate wikipedia.org |

| Chemical Formula | C₁₉H₂₂N₂ | C₂₀H₂₅NO₂ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁/n |

| a (Å) | 8.1330(5) | 16.873(4) |

| b (Å) | 9.3474(5) | 6.2095(16) |

| c (Å) | 12.1520(8) | 16.992(4) |

| α (°) | 87.278(5) | 90 |

| β (°) | 71.092(6) | 100.775(4) |

| γ (°) | 66.190(6) | 90 |

| Volume (ų) | 795.88(9) | 1748.9(8) |

| Z | 2 | 4 |

| Temperature (K) | 293(2) | 296(2) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is indispensable for confirming the chemical structure and probing the electronic environment of nuclei in solution. For this compound, both ¹H and ¹³C NMR would provide a distinct fingerprint.

In the ¹H NMR spectrum, the protons of the isopropyl groups would appear as a doublet for the six methyl protons and a septet for the single methine proton, characteristic of this substitution pattern. The aromatic protons would present as a complex series of multiplets. The two protons on the unsubstituted phenyl ring would show signals in the typical aromatic region, while the single proton on the substituted ring (at C-6) would likely appear as a singlet. The amino (-NH₂) protons would also produce a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum would be equally informative, with distinct signals for the methyl and methine carbons of the isopropyl groups. The spectrum for the parent compound, 4-aminobiphenyl (B23562), shows six aromatic signals. sielc.com For this compound, more signals would be expected due to the lower symmetry. The carbon attached to the amino group (C-4) would be significantly shielded, appearing at a lower chemical shift, while the carbons bearing the isopropyl groups (C-3 and C-5) would also have characteristic shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Notes |

| ¹H NMR | ||

| -CH(C H₃)₂ | ~1.3 | Doublet |

| -C H(CH₃)₂ | ~3.0 | Septet |

| -NH₂ | ~3.5-4.5 | Broad Singlet |

| Aromatic H | ~6.7-7.6 | Multiplets and Singlets |

| ¹³C NMR | ||

| -CH(C H₃)₂ | ~23-25 | |

| -C H(CH₃)₂ | ~28-30 | |

| Aromatic C | ~115-150 | Includes quaternary and protonated carbons |

Vibrational Spectroscopy (IR, Nuclear Resonance Vibrational Spectroscopy) for Functional Group and Bonding Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing direct information about the functional groups present. The IR spectrum of this compound would be dominated by absorptions corresponding to its amine, aromatic, and alkyl components.

Key diagnostic bands would include the symmetric and asymmetric N-H stretching vibrations of the primary amine group, typically found in the 3300-3500 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The presence of the isopropyl groups would be confirmed by characteristic bending vibrations, including a doublet around 1365-1385 cm⁻¹. nist.govnist.gov

Table 3: Expected IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (isopropyl) | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Isopropyl Bending (doublet) | 1365 - 1385 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Electronic Spectroscopy (UV-Vis) for Optical Properties and Excited States

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by intense absorptions in the UV region arising from π→π* transitions within the biphenyl chromophore. The parent 4-aminobiphenyl exhibits a strong absorption maximum around 270-280 nm. researchgate.netresearchgate.net

The presence of the electron-donating amino group (-NH₂) and the alkyl isopropyl groups will likely induce a bathochromic (red) shift in the absorption bands compared to unsubstituted biphenyl. The amino group, acting as a strong auxochrome, enhances the intensity and shifts the absorption to longer wavelengths due to resonance interaction with the aromatic π-system. Theoretical studies on similar donor-acceptor biphenyl systems indicate that the lowest energy absorption band often has significant intramolecular charge-transfer (ICT) character, where electron density moves from the donor (amino-substituted ring) to the acceptor portion (unsubstituted ring) upon excitation. frontiersin.org This ICT nature can also lead to solvatochromism, where the absorption maximum shifts depending on the polarity of the solvent.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λₘₐₓ (nm) | Nature of Transition |

| Low Energy Band | ~280 - 300 | π→π* with Intramolecular Charge Transfer (ICT) character |

| High Energy Band | ~240 - 260 | π→π* (localized on phenyl rings) |

Electrochemical Studies: Voltammetry for Redox Characterization

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of a compound, providing information on oxidation and reduction potentials. The electrochemical behavior of this compound is expected to be dominated by the oxidation of the aromatic amino group.

Similar to other aromatic amines like 4-aminophenol (B1666318) and 4-aminobiphenyl itself, the oxidation is typically an irreversible process. researchgate.nettsijournals.com The initial step involves the removal of one electron from the nitrogen atom to form a radical cation. This highly reactive intermediate can then undergo further reactions, such as deprotonation and coupling, leading to the formation of electroactive polymeric films on the electrode surface. The oxidation potential would be influenced by the electron-donating isopropyl groups, which would likely make the compound easier to oxidize (i.e., occur at a lower potential) compared to the unsubstituted 4-aminobiphenyl. The irreversibility of the process means that a corresponding reduction peak on the reverse scan is often absent or significantly diminished. researchgate.net

Table 5: Expected Electrochemical Behavior of this compound

| Process | Potential Range (vs. Ag/AgCl) | Characteristics |

| Anodic Scan (Oxidation) | +0.5 to +0.9 V | Irreversible oxidation of the amino group to a radical cation. |

| Cathodic Scan (Reduction) | N/A | No corresponding reduction peak expected due to the instability of the radical cation. |

Future Research Directions for 3,5 Diisopropyl 4 Aminobiphenyl

Development of Novel and Sustainable Synthetic Routes to Access Complex Derivatives

The tailored synthesis of complex derivatives of 3,5-Diisopropyl-4-aminobiphenyl is fundamental to exploring its diverse applications. Future research will likely focus on developing novel and sustainable synthetic strategies that offer high efficiency, selectivity, and environmental compatibility. A primary area of investigation will be the refinement of cross-coupling methodologies, such as the Suzuki and Buchwald-Hartwig amination reactions, to construct intricate molecular architectures. These methods are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, and are crucial for synthesizing a wide array of substituted biphenyl (B1667301) compounds.

A significant challenge lies in achieving selective functionalization of the biphenyl core, particularly in the presence of the sterically demanding isopropyl groups. The development of regioselective C-H activation and functionalization techniques could provide a more direct and atom-economical approach to modifying the aromatic rings. Such methods would circumvent the need for pre-functionalized starting materials, thereby streamlining synthetic pathways and reducing waste.

Furthermore, an emphasis on green chemistry principles will drive the exploration of alternative reaction media, such as water or bio-based solvents, and the use of heterogeneous catalysts that can be easily recovered and recycled. The development of one-pot or tandem reaction sequences will also be a key objective, enabling the synthesis of complex derivatives in a more streamlined and resource-efficient manner.

Exploration of New Catalytic Applications for this compound Derived Ligands

The steric and electronic properties of this compound make it an excellent scaffold for the design of novel ligands for catalysis. The bulky isopropyl groups can create a specific coordination environment around a metal center, influencing the catalytic activity and selectivity of the resulting complex. Future research will focus on synthesizing a library of ligands derived from this aminobiphenyl and evaluating their performance in a variety of catalytic transformations.

A particularly promising application lies in the development of next-generation Buchwald-Hartwig amination catalysts. Ligands incorporating the this compound moiety could offer enhanced stability and activity, especially in challenging coupling reactions involving sterically hindered substrates. The steric bulk of the ligand can promote the reductive elimination step of the catalytic cycle, leading to faster reaction rates and higher yields.

Beyond cross-coupling reactions, these ligands could find utility in other areas of catalysis, such as hydrogenation, hydroformylation, and polymerization. The unique steric environment provided by the ligand could enable novel selectivities that are not achievable with existing catalyst systems. High-throughput screening methods will be instrumental in rapidly evaluating the catalytic performance of a large number of ligand-metal combinations, accelerating the discovery of new and efficient catalytic systems.

Advanced Computational Approaches for Predictive Design and Material Properties

Computational chemistry and molecular modeling are poised to play a crucial role in accelerating the discovery and design of new materials based on this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of derivatives of this compound. These theoretical insights can guide synthetic efforts by identifying promising target molecules with desired characteristics.

For instance, computational screening can be used to predict the binding affinities of different ligands derived from this compound to various metal centers, thereby identifying promising candidates for specific catalytic applications. Molecular dynamics simulations can provide insights into the conformational dynamics and intermolecular interactions of polymers and other materials incorporating this building block, helping to rationalize their macroscopic properties.

Furthermore, the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can enable the prediction of the biological activity or material properties of a large number of virtual compounds. This predictive capability can significantly reduce the time and resources required for experimental screening and optimization. The integration of machine learning and artificial intelligence with computational chemistry holds the potential to further revolutionize the design of novel materials with tailored functionalities.

Integration into Emerging Functional Materials Beyond Covalent Organic Frameworks

While the application of hindered aromatic amines in the construction of Covalent Organic Frameworks (COFs) is an active area of research, the unique properties of this compound suggest its potential for integration into a broader range of functional materials. Its rigid biphenyl core and bulky substituents can be leveraged to create materials with controlled porosity, high thermal stability, and specific host-guest recognition capabilities.

One promising avenue is the development of high-performance polymers, such as polyimides and polyamides, where the incorporation of the this compound unit could enhance solubility, processability, and thermal resistance. The steric hindrance provided by the isopropyl groups can disrupt polymer chain packing, leading to materials with improved amorphous character and potentially enhanced gas permeability for membrane applications.

Q & A

Synthesis and Purification

Basic: What are standard methods for synthesizing 3,5-Diisopropyl-4-aminobiphenyl? Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, a modified procedure involves heating 3,5-diisopropylaniline with triethyl orthoformate and diethyl phosphite at 120°C for 16 hours under vigorous stirring to introduce the biphenyl backbone. Purification is typically achieved using column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product .

Advanced: How can reaction conditions be optimized to maximize yield and minimize byproducts? Methodological Answer: Optimization involves adjusting reagent stoichiometry (e.g., 1.2:1 molar ratio of triethyl orthoformate to amine) and reaction time. Kinetic monitoring via thin-layer chromatography (TLC) or in situ FTIR can identify intermediate stages. Implementing inert atmospheres (N₂/Ar) prevents oxidation of sensitive amino groups. Post-reaction, fractional distillation or recrystallization in non-polar solvents (e.g., cyclohexane) improves purity .

Structural Characterization

Basic: What spectroscopic techniques are used to confirm the structure of this compound? Methodological Answer: Standard characterization includes ¹H/¹³C NMR to identify proton environments and carbon frameworks, FTIR for functional groups (e.g., N-H stretch at ~3400 cm⁻¹), and HPLC for purity assessment. Mass spectrometry (ESI-TOF) confirms molecular weight. Cross-referencing with synthetic intermediates (e.g., 3,5-diisopropylaniline) validates structural integrity .

Advanced: How can ambiguous spectroscopic data (e.g., overlapping peaks) be resolved? Methodological Answer: Use 2D NMR techniques (HSQC, HMBC) to assign coupling patterns and resolve overlapping signals. X-ray crystallography provides definitive confirmation of regiochemistry and stereoelectronic effects. Computational tools (DFT calculations) model electronic structures to correlate with observed spectral data .

Pharmacological Profiling

Basic: What in vitro assays are suitable for initial bioactivity screening? Methodological Answer: Enzyme inhibition assays (e.g., cytochrome P450 isoforms) or cell viability tests (MTT assay) in cancer cell lines are common. Dose-response curves (0.1–100 µM range) determine EC₅₀ values. Ensure solvent controls (DMSO <0.1%) to avoid interference .

Advanced: How to design in vivo studies to evaluate blood-brain barrier (BBB) penetration? Methodological Answer: Use rodent models with intravenous administration and measure plasma/brain tissue concentrations via LC-MS/MS. Pharmacokinetic parameters (AUC, t₁/₂) are calculated. BBB permeability is assessed using in situ brain perfusion or MDCK-MDR1 cell monolayers .

Data Contradiction Resolution

Basic: How to address conflicting bioactivity results across laboratories? Methodological Answer: Standardize protocols (e.g., cell culture conditions, passage numbers) and verify compound purity (>95% via HPLC). Replicate assays with independent batches. Solvent effects (e.g., DMSO vs. aqueous buffers) should be systematically tested .

Advanced: What statistical approaches resolve variability in high-throughput screening data? Methodological Answer: Apply multivariate analysis (ANCOVA) to account for covariates like plate effects or temperature fluctuations. Machine learning (random forest models) identifies outlier data points. Normalize results using internal controls (e.g., Z-score transformation) .

Stability and Degradation

Basic: What storage conditions prevent degradation of this compound? Methodological Answer: Store lyophilized samples at -20°C under argon in amber vials to prevent photodegradation. For solutions, use anhydrous solvents (e.g., DMSO) and avoid repeated freeze-thaw cycles .

Advanced: How to identify degradation pathways under accelerated conditions? Methodological Answer: Conduct stress testing at 40°C/75% relative humidity for 4 weeks. Analyze degradation products via LC-MS/MS and propose pathways (e.g., hydrolysis of amino groups or oxidative dealkylation). Kinetic modeling (Arrhenius equation) predicts shelf life .

Computational Modeling

Advanced: How to predict binding interactions with biological targets using computational tools? Methodological Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) using crystal structures from the PDB. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Experimental validation via surface plasmon resonance (SPR) confirms predicted affinities .

Regioselective Functionalization

Advanced: How to modify the biphenyl core without disrupting diisopropyl groups? Methodological Answer: Protect the amino group with tert-butoxycarbonyl (Boc) before functionalization. Use Pd-catalyzed Suzuki-Miyaura couplings for regioselective aryl substitutions. Monitor reaction progress via ³¹P NMR if phosphonate intermediates are involved .

Toxicological Assessment

Basic: What preliminary assays evaluate acute toxicity? Methodological Answer: Ames test (bacterial reverse mutation) and zebrafish embryo toxicity (ZFET) assays screen for genotoxicity and developmental effects. In vitro hepatocyte models assess metabolic toxicity (e.g., CYP3A4 inhibition) .

Advanced: How to design chronic toxicity studies for regulatory submission? Methodological Answer: Conduct 90-day OECD guideline-compliant rodent studies with histopathological analysis of major organs. Measure biomarkers (ALT, AST, creatinine) and perform toxicokinetic modeling to establish NOAEL (No Observed Adverse Effect Level) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.